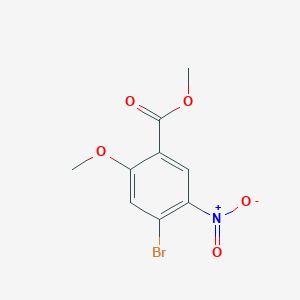

Methyl 4-bromo-2-methoxy-5-nitrobenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 4-bromo-2-methoxy-5-nitrobenzoate is a chemical compound that has been explored in various research studies for its synthesis, molecular structure, and properties. This compound is known for its unique bromo, methoxy, and nitro substitutions on the benzene ring, which contribute to its distinctive chemical behavior.

Synthesis Analysis

The synthesis of this compound has been demonstrated through various methods. For example, Chen Bing-he (2008) described a synthesis pathway starting from 4-bromo-2-fluorotoluene, involving bromination, hydrolysis, cyanidation, methoxylation, and esterification steps to achieve an overall yield of about 47% with a purity of 99.8% as confirmed by GC (Chen Bing-he, 2008).

Molecular Structure Analysis

The crystalline structure of related compounds provides insights into the molecular geometry and possible interactions. G. Chauvière, J. Jaud, and J. Rameau (1995) studied the crystalline structures of 4-bromo-2-methoxy-1-methyl-5-nitroimidazole, revealing details about the nucleophilic substitution reactions and the solid state geometries (G. Chauvière, J. Jaud, & J. Rameau, 1995).

Chemical Reactions and Properties

The compound's reactivity and interaction with other molecules are influenced by its functional groups. Research on similar compounds, like the study by A. Balsamo et al. (1991), which explored the bromomethoxylation reaction of a 4-[(aroyloxy)methyl]-3-cephem derivative, can shed light on the chemical behavior of this compound. The formation of spiro orthoesters in this reaction underlines the complex reactivity patterns that might be relevant (A. Balsamo et al., 1991).

Physical Properties Analysis

Although specific studies on the physical properties of this compound were not found, research on similar compounds can offer insights. The physical properties such as solubility, melting point, and crystalline structure are crucial for understanding its behavior in different environments.

Chemical Properties Analysis

The chemical properties of this compound, including reactivity with various chemical agents and stability under different conditions, are essential for its application in chemical synthesis and material science. Studies like those conducted by V. Sharutin et al. (2011) on tris(5-bromo-2-methoxyphenyl)antimony bis(2-nitrobenzoate) provide valuable information on the interactions and stability of bromo-methoxy-nitro substituted compounds (V. Sharutin et al., 2011).

Applications De Recherche Scientifique

Photodynamic Therapy Application

Methyl 4-bromo-2-methoxy-5-nitrobenzoate derivatives have been explored in photodynamic therapy for cancer treatment. A study synthesized and characterized a zinc phthalocyanine substituted with similar compounds, exhibiting good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making it potentially useful as a Type II photosensitizer in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Synthetic Chemistry

In synthetic chemistry, this compound is used in various reactions. For instance, its formation was observed in the bromomethoxylation reaction of a 4-[(aroyloxy)methyl]-3-cephem derivative, demonstrating its relevance in complex organic syntheses (Balsamo et al., 1991).

Crystal Structure Analysis

The compound has been used in studies focusing on crystal structure analysis. A research paper detailed the crystalline structures of 4-bromo-2-methoxy-1-methyl-5-nitroimidazole derivatives, obtained through nucleophilic substitution, providing insights into solid-state chemistry (Chauvière, Jaud, & Rameau, 1995).

Nucleophilic Displacement Studies

The compound has also been a subject in studies on nucleophilic displacements in imidazoles. Research showed that bromo- and iodo-imidazoles, similar in structure to this compound, undergo nucleophilic displacement with various nucleophiles, contributing to the understanding of regiochemistry in organic reactions (Kulkarni et al., 1987).

Solvolysis Studies

A study on the solvolysis of similar compounds, like 2-(2-methoxyethyl)-3-methyl-2-cyclohexenyl p-nitrobenzoate, contributes to the understanding of reaction mechanisms and the effects of different functional groups in organic chemistry (Jursic, Ladika, & Sunko, 1986).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 , indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .

Mécanisme D'action

Mode of Action

It’s known that nitrobenzoates can undergo reactions at the benzylic position, including free radical bromination and nucleophilic substitution .

Biochemical Pathways

Nitrobenzoates are often involved in multistep synthesis processes, such as nitration, conversion from the nitro group to an amine, and bromination .

Action Environment

The action, efficacy, and stability of Methyl 4-bromo-2-methoxy-5-nitrobenzoate can be influenced by various environmental factors, including temperature, pH, and the presence of other compounds . For instance, the compound is stored at room temperature , suggesting that it is stable under these conditions.

Propriétés

IUPAC Name |

methyl 4-bromo-2-methoxy-5-nitrobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO5/c1-15-8-4-6(10)7(11(13)14)3-5(8)9(12)16-2/h3-4H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHFYKTLQSPDHOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C(=O)OC)[N+](=O)[O-])Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)acrylamide](/img/structure/B2491151.png)

![N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2491152.png)

![3-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-pyridin-3-ylpyridazine](/img/structure/B2491154.png)

![N-{[3-(trifluoromethyl)benzoyl]oxy}-1,2,3-thiadiazole-4-carboxamide](/img/structure/B2491158.png)

![methyl 2-[N-(cyanomethyl)-1-(2,5-difluoro-4-nitrophenyl)formamido]acetate](/img/structure/B2491162.png)

![4-[[2-[1-(2-Methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]benzamide](/img/structure/B2491168.png)

![Benzo[d][1,3]dioxol-5-yl(4-((4,6-difluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2491171.png)